molecular formula C6H4Cl2N2O2 B8752515 2,6-Dichloro-5-methoxypyrimidine-4-carbaldehyde

2,6-Dichloro-5-methoxypyrimidine-4-carbaldehyde

Cat. No. B8752515
M. Wt: 207.01 g/mol
InChI Key: OFOSNAUBFUBOPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-Dichloro-5-methoxypyrimidine-4-carbaldehyde is a useful research compound. Its molecular formula is C6H4Cl2N2O2 and its molecular weight is 207.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,6-Dichloro-5-methoxypyrimidine-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,6-Dichloro-5-methoxypyrimidine-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2,6-Dichloro-5-methoxypyrimidine-4-carbaldehyde

Molecular Formula

C6H4Cl2N2O2

Molecular Weight

207.01 g/mol

IUPAC Name

2,6-dichloro-5-methoxypyrimidine-4-carbaldehyde

InChI

InChI=1S/C6H4Cl2N2O2/c1-12-4-3(2-11)9-6(8)10-5(4)7/h2H,1H3

InChI Key

OFOSNAUBFUBOPC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C(N=C1Cl)Cl)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The solution of 2,6-dichloro-5-methoxy-4-vinyl pyrimidine (50 g, 0.24 mol) in dichloromethane:methanol (4:1, 2 L), prepared by Example 1, was cooled to −78° C. Ozone gas was bubbled through for 5 h. The reaction was quenched with dimethyl sulfide (50 mL). The mixture was slowly warmed to room temperature and concentrated under reduced pressure at 40° C. to provide a crude material comprising the title compound (50.5 g, 100% yield); HPLC (85% acetonitrile buffered with 0.1% v/v acetic acid. The title compound was not isolated from the crude material.
Quantity
50 g
Type
reactant
Reaction Step One
Name
dichloromethane methanol
Quantity
2 L
Type
reactant
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 2,6-dichloro-5-methoxy-4-vinyl pyrimidine (6.64 g, 32.5 mmol, prepared by Example 2), in methanol:dichloromethane (1:4, 300 mL), was cooled to −78° C. in a dry ice/acetone bath. Ozone was bubbled into the reaction until the starting material was no longer present according to thin layer chromatography (TLC). Dimethyl sulfide (6 mL) was added. The mixture was concentrated on a rotary evaporator at 0° C. to remove the dichloromethane. This provided an unpurified material comprising the title compound. The title compound was not isolated from the unpurified material.
Quantity
6.64 g
Type
reactant
Reaction Step One
Name
methanol dichloromethane
Quantity
300 mL
Type
reactant
Reaction Step One

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